molecular formula C15H16N2OS B5876171 3-[(4-methylphenyl)sulfanyl]-N-(pyridin-3-yl)propanamide

3-[(4-methylphenyl)sulfanyl]-N-(pyridin-3-yl)propanamide

Cat. No.: B5876171
M. Wt: 272.4 g/mol
InChI Key: QMBNONGIYCEIHE-UHFFFAOYSA-N
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Description

3-[(4-methylphenyl)sulfanyl]-N-(pyridin-3-yl)propanamide is an organic compound that features a sulfanyl group attached to a methylphenyl ring and a propanamide moiety linked to a pyridinyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methylphenyl)sulfanyl]-N-(pyridin-3-yl)propanamide typically involves the following steps:

    Formation of the sulfanyl group: This can be achieved by reacting 4-methylthiophenol with a suitable halogenated precursor under basic conditions.

    Coupling with pyridin-3-yl group: The intermediate product is then coupled with a pyridin-3-yl derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of the propanamide moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(4-methylphenyl)sulfanyl]-N-(pyridin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2), solvents like dichloromethane or acetic acid.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

3-[(4-methylphenyl)sulfanyl]-N-(pyridin-3-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(4-methylphenyl)sulfanyl]-N-(pyridin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The pyridinyl ring may facilitate binding to nucleic acid structures, affecting gene expression and protein synthesis. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    3-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-yl)propanamide: Similar structure but with a sulfonyl group instead of a sulfanyl group.

    3-[(4-chlorophenyl)sulfanyl]-N-(pyridin-3-yl)propanamide: Similar structure but with a chlorophenyl group instead of a methylphenyl group.

    3-[(4-methylphenyl)sulfanyl]-N-(pyridin-2-yl)propanamide: Similar structure but with a pyridin-2-yl group instead of a pyridin-3-yl group.

Uniqueness

3-[(4-methylphenyl)sulfanyl]-N-(pyridin-3-yl)propanamide is unique due to the specific positioning of the sulfanyl and pyridinyl groups, which can influence its reactivity and biological activity

Properties

IUPAC Name

3-(4-methylphenyl)sulfanyl-N-pyridin-3-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c1-12-4-6-14(7-5-12)19-10-8-15(18)17-13-3-2-9-16-11-13/h2-7,9,11H,8,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMBNONGIYCEIHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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